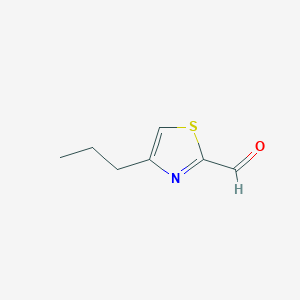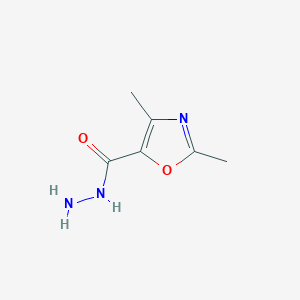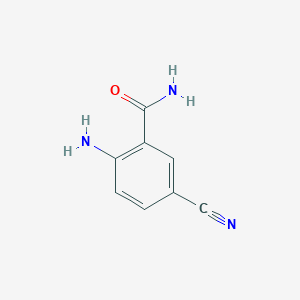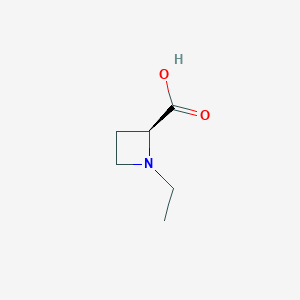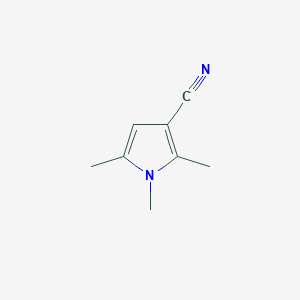
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Übersicht
Beschreibung
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile (TMPyC) is an organic compound with a unique structure and a wide range of potential applications in the fields of science and technology. This compound has been studied extensively in the past and has recently been gaining more attention due to its potential uses in various fields. TMPyC has been found to have a variety of biochemical and physiological effects, and its synthesis and application in scientific research have been investigated.
Wissenschaftliche Forschungsanwendungen
New Synthetic Methodologies
- Construction of Pyrrole Ring : A method for constructing the pyrrole ring involves the carbonylcobalt-catalyzed reaction of trimethylsilyl cyanide with acetylenes, offering a pathway to 5-amino-1H-pyrrole-2-carbonitriles, demonstrating the synthetic utility of related compounds in creating pyrrole derivatives (Chatani & Hanafusa, 1991).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been studied as effective corrosion inhibitors for mild steel in acidic medium. These compounds show promising applications in protecting metals against corrosion, underlining the importance of pyrrole derivatives in material science (Verma et al., 2015).
Electropolymerization and Conducting Polymers
- Oxidative Coupling and Polymerization : The electrochemical oxidation of pyrroles has been explored, highlighting the potential of pyrrole derivatives in the formation of conducting polymers. This research addresses the oxidative oligomerization and polymerization of alkylpyrroles, providing insights into the development of electronic materials (Hansen et al., 2005).
Organic Synthesis and Drug Development
- Cascade Reactions to Pyrrole Derivatives : An efficient synthesis method for substituted 1H-pyrrole-3-carbonitriles via palladium(II)-catalyzed cascade reactions has been developed, demonstrating the compound's utility in organic synthesis and potential drug development (Wang et al., 2020).
Insecticidal Applications
- Insecticidal Agents against Cotton Leafworm : Pyrrole derivatives have been synthesized and tested for their insecticidal activity against the cotton leafworm, indicating their potential as bioactive compounds in agricultural applications (Abdelhamid et al., 2022).
Eigenschaften
IUPAC Name |
1,2,5-trimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHYJBBIMGELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



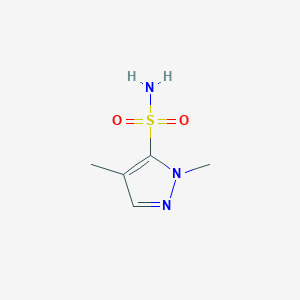




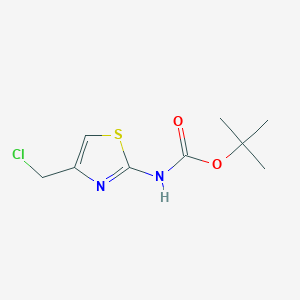
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

